2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
Overview
Description
2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C10H7ClFN3O and its molecular weight is 239.63 g/mol. The purity is usually 95%.
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Biological Activity
2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a compound that belongs to the class of triazole derivatives. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H9ClFN3O. The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of a fluorine atom on the phenyl ring enhances its lipophilicity and potentially its biological activity.
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole moiety can coordinate with metal ions in enzymes, inhibiting their activity. This interaction can affect pathways involved in cell growth and proliferation.
- Receptor Modulation : The compound may also bind to cellular receptors, modulating signal transduction pathways that are crucial for various cellular functions.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of triazole derivatives. For instance:
- In vitro Studies : A study reported that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines respectively .
Compound | Cell Line | IC50 (μM) |
---|---|---|
2-chloro-1-[1-(4-fluorophenyl)-triazole] | HCT-116 | 6.2 |
Similar Triazole Derivative | T47D | 27.3 |
Antifungal Activity
Triazole derivatives are well-known antifungal agents. The compound's structure suggests it may possess similar antifungal properties:
- Efficacy Against Fungal Strains : In vitro assays indicated that triazole derivatives effectively inhibited the growth of various Candida species, including fluconazole-resistant strains .
Antibacterial Activity
The antibacterial activity of triazoles has also been documented:
- Gram-positive and Gram-negative Bacteria : Compounds with similar structures showed promising results against both Gram-positive and Gram-negative bacteria, suggesting that 2-chloro-1-[1-(4-fluorophenyl)-triazole] could be effective in treating bacterial infections .
Case Studies
Several case studies have highlighted the importance of triazole derivatives in drug discovery:
- Case Study on Anticancer Efficacy : A recent publication explored the structure–activity relationship (SAR) of triazole compounds and found that modifications at specific positions significantly enhanced anticancer activity .
- Antifungal Resistance : Another study focused on the effectiveness of triazoles against resistant fungal strains, demonstrating that modifications in the chemical structure could overcome resistance mechanisms .
Properties
IUPAC Name |
2-chloro-1-[1-(4-fluorophenyl)triazol-4-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-5-10(16)9-6-15(14-13-9)8-3-1-7(12)2-4-8/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRENTSCNVMTEKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C(=O)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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